![molecular formula C25H20F3NO4 B557899 Fmoc-L-3-Trifluoromethylphenylalanine CAS No. 205526-27-8](/img/structure/B557899.png)
Fmoc-L-3-Trifluoromethylphenylalanine
Overview
Description
Fmoc-L-3-Trifluoromethylphenylalanine is a chemical compound with the molecular formula C25H20F3NO4. It is also known as Fmoc-Phe(3-CF3)-OH, Fmoc-L-Phe(3-trifluoromethyl)-OH, and Fluorenylmethoxycarbonyl-L-3-trifluoromethylphenylalanine .
Physical And Chemical Properties Analysis
Fmoc-L-3-Trifluoromethylphenylalanine has a molecular weight of 455.4 g/mol. Unfortunately, the search results did not provide further information on the physical and chemical properties of this compound.
Scientific Research Applications
Chemical Synthesis
“Fmoc-L-3-Trifluoromethylphenylalanine” is a fluorinated amino acid . It is used in the synthesis of various peptides and proteins. The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) is a protective group used in solid-phase peptide synthesis .
Biological Research
This compound is used in biological research, particularly in the study of protein structure and function. The incorporation of fluorinated amino acids like “Fmoc-L-3-Trifluoromethylphenylalanine” into proteins can provide valuable insights into protein folding, stability, and interactions .
Pharmaceutical Research
“Fmoc-L-3-Trifluoromethylphenylalanine” is used in pharmaceutical research for the development of new drugs. The trifluoromethyl group can enhance the biological activity of pharmaceutical compounds, making this amino acid a valuable tool in drug design .
3D Cell Culture
“Fmoc-L-3-Trifluoromethylphenylalanine” has been used in the development of hydrogel scaffolds for 3D cell culture . These hydrogels provide a supportive environment for cells to grow and differentiate, making them useful for tissue engineering and regenerative medicine .
Nanofibrous Hydrogels
This compound has been used to create nanofibrous hydrogels . These hydrogels have a unique structure that can mimic the extracellular matrix, providing a suitable environment for cell growth and differentiation .
Thermo-sensitive Materials
“Fmoc-L-3-Trifluoromethylphenylalanine” has been used to create thermo-sensitive materials . These materials change their properties in response to changes in temperature, making them useful for various applications, including drug delivery and tissue engineering .
Shear-thinning Materials
This compound has been used to create shear-thinning materials . These materials become less viscous when subjected to shear stress, making them useful for applications such as injectable hydrogels .
Regenerative Medicine
“Fmoc-L-3-Trifluoromethylphenylalanine” has potential applications in regenerative medicine . The hydrogels created from this compound can support the growth and differentiation of various types of cells, making them useful for tissue regeneration .
Future Directions
While the search results did not provide specific future directions for Fmoc-L-3-Trifluoromethylphenylalanine, it’s worth noting that research into similar compounds is ongoing. For example, FLT3 inhibitors, which are often used in the treatment of acute myeloid leukemia, are a current area of research . These inhibitors are being developed to improve survival rates and overcome resistance issues. Novel agents and multitarget strategies are being explored .
Mechanism of Action
Target of Action
Fmoc-L-3-Trifluoromethylphenylalanine is a modified amino acid that has gained significant attention in the field of medicinal chemistry due to its unique chemical structure and biological activity
Pharmacokinetics
43 g/mol , which may influence its bioavailability.
Action Environment
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3NO4/c26-25(27,28)16-7-5-6-15(12-16)13-22(23(30)31)29-24(32)33-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMRBDCOLBEYRZ-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00942734 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-3-(trifluoromethyl)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00942734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-3-Trifluoromethylphenylalanine | |
CAS RN |
205526-27-8 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-3-(trifluoromethyl)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00942734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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